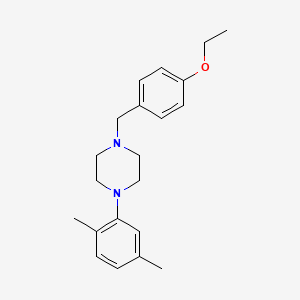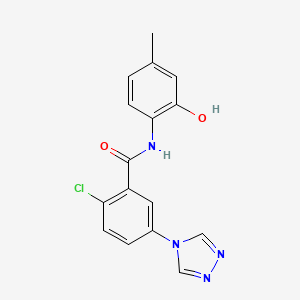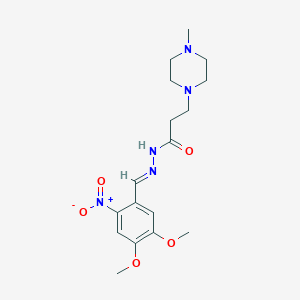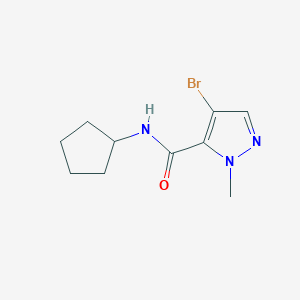![molecular formula C16H17NO2 B5821242 1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
1-[(2-naphthyloxy)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-naphthyloxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. This compound is also known as NAP, and it is a derivative of the natural peptide activity-dependent neuroprotective protein (ADNP). NAP has been shown to have neuroprotective and neurotrophic effects, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of NAP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain. NAP has been shown to activate the Akt and ERK pathways, which are involved in cell survival and growth. NAP has also been shown to increase the expression of various neurotrophic factors, such as BDNF and NGF, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
NAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of various neurotrophic factors, which can promote the growth and survival of neurons. NAP has also been shown to reduce oxidative stress, inflammation, and apoptosis, which can help to prevent neuronal damage. Additionally, NAP has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using NAP in lab experiments is its neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons. Additionally, NAP is relatively easy to synthesize and can be produced using standard laboratory equipment. However, one of the limitations of using NAP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on NAP. One area of research is in the development of novel NAP derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential use of NAP in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of NAP and its effects on neuronal function and survival.
合成法
The synthesis of NAP involves a series of chemical reactions, starting with the reaction of 2-naphthol with acetyl chloride to form 2-acetylnaphthol. This compound is then reacted with pyrrolidine in the presence of a base to produce NAP. The synthesis of NAP is a relatively straightforward process, and it can be performed using standard laboratory equipment.
科学的研究の応用
NAP has been the subject of extensive scientific research, and it has been shown to have a wide range of potential applications. One of the most promising areas of research is in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. NAP has been shown to have neuroprotective and neurotrophic effects, which can help to prevent neuronal damage and promote the growth and survival of neurons.
特性
IUPAC Name |
2-naphthalen-2-yloxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-9-3-4-10-17)12-19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESTZWPORMMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)